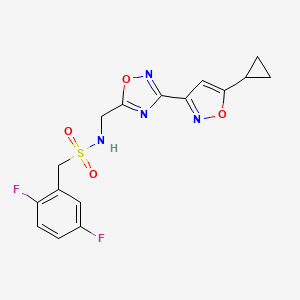

![molecular formula C21H18FN3O4 B2478542 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-2-hydroxyquinoléine-4-carboxamide CAS No. 2034411-24-8](/img/structure/B2478542.png)

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-2-hydroxyquinoléine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

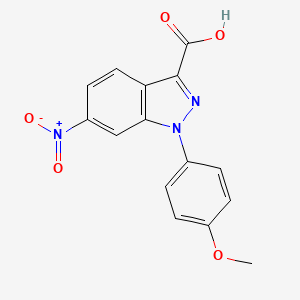

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.39. The purity is usually 95%.

BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Interférence par ARN (ARNi) Applications

Parmi les modifications 2’-ribose, le 2’-désoxy-2’-fluoro-ARN (2’-F-ARN) se distingue pour les applications d’interférence par ARN (ARNi). Les propriétés uniques de ce composé le rendent bien toléré dans les brins d’ARNsi guide et passager. Les chercheurs explorent son potentiel pour améliorer l’efficacité de l’ARNi et minimiser les effets immunostimulants .

Méthodes De Préparation

Synthetic routes and reaction conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide typically involves several key steps. The process starts with the fluorination of a benzooxazepine precursor under controlled conditions to introduce the fluorine atom. Subsequent steps include the selective reduction of the resulting fluorinated oxazepinone, followed by the introduction of an ethyl side chain through a reaction with an appropriate alkylating agent. The final step involves coupling the resulting intermediate with 2-hydroxyquinoline-4-carboxamide, using a suitable coupling reagent under mild conditions to obtain the target compound.

Industrial production methods: Industrial-scale production often mirrors the laboratory synthesis, but with optimizations for large-scale yield and efficiency. Process development focuses on the scalability of each reaction step, purification techniques to ensure high purity, and cost-effective use of reagents and solvents. Continuous flow synthesis and automated systems may be employed to enhance the overall production efficiency.

Analyse Des Réactions Chimiques

Types of reactions it undergoes:

Oxidation: The compound can undergo oxidation reactions, particularly involving the quinoline and benzooxazepine moieties.

Reduction: Selective reduction of the oxo group in the oxazepine ring is a key transformation.

Common reagents and conditions used in these reactions:

Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate in aqueous or organic solvents.

Reduction: Use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Conditions often involve nucleophiles such as amines, thiols, or cyanides, under basic or neutral conditions.

Major products formed from these reactions:

Oxidation: Oxidized derivatives, including quinoline N-oxides.

Reduction: Reduced derivatives like hydroquinoline or deoxygenated oxazepine analogs.

Substitution: Functionalized derivatives with varying biological or chemical properties.

4. Scientific Research Applications: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide finds applications in multiple fields:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, enhancing catalysis and material properties.

Biology: Serves as a probe in biochemical assays to study enzyme activity, binding interactions, and cellular uptake mechanisms.

Medicine: Investigated for its potential as a therapeutic agent in treating conditions like cancer, neurological disorders, and infections due to its pharmacophore features.

Industry: Employed in the synthesis of advanced materials, pharmaceuticals, and agrochemicals due to its versatile reactivity and stability.

5. Mechanism of Action: The compound's mechanism of action is multifaceted, depending on its application:

Molecular targets and pathways involved: In medicinal chemistry, it may interact with specific protein targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. This can result in the inhibition or activation of biological pathways, leading to desired therapeutic effects.

6. Comparison with Similar Compounds: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide stands out for its unique combination of a fluorinated oxazepine and hydroxyquinoline carboxamide structure. Compared to similar compounds such as:

2-hydroxyquinoline-4-carboxamide: This lacks the fluorinated oxazepine moiety, which contributes to different reactivity and biological activity.

7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine: Lacks the hydroxyquinoline carboxamide component, impacting its overall properties and applications.

2-hydroxyquinoline-4-carboxamide derivatives: These may feature different substitutions, leading to variations in activity and application scope.

So, there's the deep dive on N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide. How do you find all this heavy chemistry stuff? Fascinating, right?

Propriétés

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUUSIFCGTOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamide](/img/structure/B2478461.png)

![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)

![3-(3-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2478465.png)

![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2478466.png)

![Tert-butyl 2-methoxy-4-{[(prop-2-yn-1-yl)[(quinolin-2-yl)methyl]amino]methyl}phenyl carbonate](/img/structure/B2478468.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2478481.png)